molecular formula C11H14BrN3O5S B1259366 Psammaplin C

Psammaplin C

Cat. No. B1259366
M. Wt: 380.22 g/mol
InChI Key: LZIKVOPNIDEBQJ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Psammaplin C is a natural product found in Pseudoceratina purpurea with data available.

Scientific Research Applications

Inhibition and Selectivity of Carbonic Anhydrases

Psammaplin C, a unique natural product primary sulfonamide, shows remarkable inhibitory activity against carbonic anhydrases, particularly the hCA XII isozyme, a cancer-associated enzyme. The compound's selective inhibition of hCA XII over other carbonic anhydrases is noteworthy. This was the first instance of a natural product primary sulfonamide being assessed for its binding and inhibition of carbonic anhydrases, with its interaction with these enzymes elucidated through protein X-ray crystallography (Mujumdar et al., 2016).

Anticancer and Anti-angiogenic Potential

Psammaplin A, a phenolic natural product related to Psammaplin C, has shown potent cytotoxicity against several cancer cell lines. It inhibits mammalian aminopeptidase N, which plays a crucial role in tumor cell invasion and angiogenesis. Psammaplin A's ability to inhibit cancer cell proliferation and disrupt the invasion and tube formation in endothelial cells highlights its potential as an anti-angiogenic agent (Shim et al., 2004).

Epigenetic Targeting

Psammaplin A has been identified as an inhibitor of both histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are crucial epigenetic targets. Studies have revealed the molecular features responsible for this activity and the importance of the oxime functionality in selectivity. This insight is valuable for understanding the mechanism of action and for developing compounds with optimized pharmacological profiles (Baud et al., 2012).

Antibacterial Activity

Psammaplin A has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to its ability to inhibit DNA gyrase, a key enzyme in bacterial DNA synthesis. Such properties make psammaplins promising candidates for developing new antibacterial agents (Kim et al., 1999).

properties

Product Name

Psammaplin C

Molecular Formula

C11H14BrN3O5S

Molecular Weight

380.22 g/mol

IUPAC Name

(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyimino-N-(2-sulfamoylethyl)propanamide

InChI

InChI=1S/C11H14BrN3O5S/c12-8-5-7(1-2-10(8)16)6-9(15-18)11(17)14-3-4-21(13,19)20/h1-2,5,16,18H,3-4,6H2,(H,14,17)(H2,13,19,20)/b15-9+

InChI Key

LZIKVOPNIDEBQJ-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=C(C=C1C/C(=N\O)/C(=O)NCCS(=O)(=O)N)Br)O

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)C(=O)NCCS(=O)(=O)N)Br)O

synonyms

psammaplin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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